molecular formula C25H17F5N2O3 B2746281 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate CAS No. 318289-46-2

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate

Cat. No. B2746281
CAS RN: 318289-46-2
M. Wt: 488.414
InChI Key: BHCUHRPLPXKQBD-UHFFFAOYSA-N
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Description

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C25H17F5N2O3 and its molecular weight is 488.414. The purity is usually 95%.
BenchChem offers high-quality [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity of Pyrazole Phenyl Ethers

Pyrazole phenyl ether herbicides have been shown to inhibit protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrins and exerting herbicidal activity through this mechanism. This inhibition is crucial for their herbicidal effectiveness, demonstrating the potential utility of related compounds in agricultural research and herbicide development (Sherman et al., 1991).

Applications in Organic Synthesis

Research on modifications of biologically active amides and amines with fluorine-containing heterocycles has explored the synthesis of fluorine-containing heterocyclic derivatives. This highlights the role of such compounds in the development of new synthetic pathways and potentially novel materials or therapeutic agents (Sokolov & Aksinenko, 2012).

Antifungal Agents

Studies on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have revealed their moderate to excellent antifungal activities against various phytopathogenic fungi. This suggests that compounds with similar structures could be valuable in the development of new antifungal agents for agriculture or medicine (Du et al., 2015).

Exploration of Chemical Properties

Research into the chemical properties and reactivity of similar compounds can provide valuable insights into their potential applications. For instance, the study of hydrogen-bonded chains in pyrazole derivatives contributes to our understanding of molecular interactions and could inform the design of new materials with specific properties (Trilleras et al., 2005).

Mechanism of Action

Target of Action

A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also interact with similar targets. The role of these targets in biological systems often involves key biochemical pathways, which leads us to the next point.

Mode of Action

It’s known that these types of compounds often interact with their targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Based on the potential target mentioned above, it can be inferred that the compound may affect pathways related to the function of the lmptr1 protein . The downstream effects of these pathways would depend on the specific role of the target in the organism’s biochemistry.

Result of Action

Similar compounds have shown significant biological activity, suggesting that this compound may also have notable effects at the molecular and cellular level .

properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F5N2O3/c1-32-23(35-17-10-5-9-16(13-17)25(28,29)30)18(22(31-32)15-7-3-2-4-8-15)14-34-24(33)21-19(26)11-6-12-20(21)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCUHRPLPXKQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3F)F)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate

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